molecular formula C13H19NO3 B051754 tert-Butyl 4-(Hydroxymethyl)benzylcarbamate CAS No. 123986-64-1

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

Cat. No. B051754
M. Wt: 237.29 g/mol
InChI Key: KUEPOWVQABAWRK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(Hydroxymethyl)benzylcarbamate” is a chemical compound with the molecular formula C13H19NO3 . It has a molecular weight of 237.3 .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(Hydroxymethyl)benzylcarbamate” involves the use of lithium aluminium tetrahydride in a mixture of tetrahydrofuran and 1,4-dioxane at 0 - 20℃ for 16.25 hours . The reaction mixture is then filtered and the filtrate is evaporated to dryness to afford the desired product .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(Hydroxymethyl)benzylcarbamate” is 1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) . The molecule contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(Hydroxymethyl)benzylcarbamate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.88, indicating its lipophilicity . Its water solubility is 1.69 mg/ml .

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEPOWVQABAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383437
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

CAS RN

123986-64-1
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl [4-(hydroxymethyl)benzyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (5.21 g) was suspended in THF (243 ml). Then, a solution of the compound (24.3 g) obtained in Example 103-1 in THF (243 ml) was gradually added to the suspension over 50 minutes while stirring under ice-cooling, followed by stirring at room temperature for 1 hour. The reaction solution was added with sodium sulfate decahydrate and a 20% sodium hydroxide aqueous solution and then filtrated through Celite. The filtrate was concentrated under reduced pressure and dried under vacuum, thereby obtaining the subject compound (18.5 g).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
243 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
243 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

LiAl4 (227 mg, 5.97 mmol) was slurried in a mixture of THF (5 mL) and dioxane (5 mL) and cooled to 0° C. under an atmosphere of N2. 4-(tert-Butoxycarbonylamino-methyl)-benzoic acid was dissolved in a mixture of THF (5 mL) and dioxane (5 mL) and added to the chilled solution drop-wise over 15 min. The reaction mixture was allowed to warm to r.t and stirred for 16 h. Water (1 mL) was added to the reaction mixture which was then filtered through celite. The filtrate was evaporated to dryness and the residue partitioned between EtOAc (25 mL) and water (25 mL). The aqueous layer was extracted with EtOAC (2×25 mL), the organic layers combined, dried (Na2SO4) and evaporated to dryness to afford the desired product (460 mg, 100%). m/z 260 [M++Na]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A suspension of 1.40 g (36.8 mmol) of lithium aluminum hydride in 150 ml of tetrahydrofuran was stirred at 0° C. A solution of 13.0 g (49.0 imol) of 4-(tert-butoxycarbonylaminomethyl)benzoate in 50 ml of tetrahydrofuran was dropwise added slowly to the suspension. After completion of the dropwise addition, the solution was heated to reflux for 2 hours and then cooled to 0° C. After 20 ml of 50% tetrahydrofuran was dropwise added to the reaction mixture, 100 ml of ethyl acetate was added thereto. Insoluble matters were filtered off and the resulting filtrate was concentrated under reduced pressure. The concentrate was isolated and purified by silica gel column chromatography to obtain 8.80 g (75.7%) of 4-(tert-butoxycarbonylaminomethyl)benzyl alcohol.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 100 ml (100 mM) of 1M borane-THF complex was added 25.13 g (100 mM) of 4-[N-(tert-butoxycarbonyl)aminomethyl]benzoic acid at 0° C. and the mixture was stirred at room temperature for 1.5 hours. The reaction was stopped by adding iced water and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure and the resulting crystal crop was harvested by filtration and rinsed with hexane to provide the title compound as white crystals.
Quantity
25.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 3
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 4
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tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 6
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

Citations

For This Compound
1
Citations
LM NAVARRO - pdffox.com
M Luis Moreira Navarro was a member of the European Doctoral College of the University of Strasbourg during the preparation of his PhD, from 2009 to 2013, class Charles Darwin. He …
Number of citations: 0 pdffox.com

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